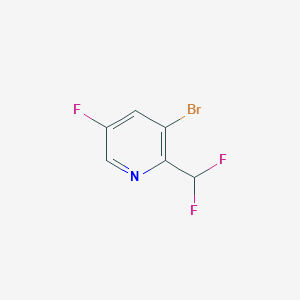

3-Bromo-2-(difluoromethyl)-5-fluoropyridine

CAS No.: 1805299-91-5

Cat. No.: VC2972145

Molecular Formula: C6H3BrF3N

Molecular Weight: 225.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805299-91-5 |

|---|---|

| Molecular Formula | C6H3BrF3N |

| Molecular Weight | 225.99 g/mol |

| IUPAC Name | 3-bromo-2-(difluoromethyl)-5-fluoropyridine |

| Standard InChI | InChI=1S/C6H3BrF3N/c7-4-1-3(8)2-11-5(4)6(9)10/h1-2,6H |

| Standard InChI Key | JOVYGCZCYWHCQM-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Br)C(F)F)F |

| Canonical SMILES | C1=C(C=NC(=C1Br)C(F)F)F |

Introduction

3-Bromo-2-(difluoromethyl)-5-fluoropyridine is a halogenated pyridine derivative, characterized by the presence of bromine and fluorine substituents on a pyridine ring. This compound belongs to the broader class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The unique arrangement of its substituents contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 3-Bromo-2-(difluoromethyl)-5-fluoropyridine can be achieved through several methods, including halogenation and nucleophilic substitution reactions. A typical synthesis involves starting from 2,5-difluoropyridine and performing a bromination reaction using bromine in an appropriate solvent like acetic acid or dichloromethane under controlled conditions.

Synthesis Pathways

-

Halogenation: This involves the introduction of a bromine atom into the pyridine ring. Conditions such as temperature, time, and concentration are crucial for optimizing yield and selectivity.

-

Nucleophilic Substitution: This method involves the reaction of the compound with a nucleophile, such as an amine, in the presence of a base to yield an amine-substituted pyridine derivative.

Reaction Mechanisms

-

Nucleophilic Substitution: The compound can react with nucleophiles like amines in the presence of a base to form substituted derivatives. The mechanism typically involves the attack of the nucleophile on the carbon atom bonded to the bromine, leading to the replacement of the bromine with the nucleophile.

-

Cross-Coupling Reactions: Although not specifically reported for this compound, pyridine derivatives can participate in cross-coupling reactions like Suzuki coupling, which could be explored for further functionalization.

Applications and Potential Uses

3-Bromo-2-(difluoromethyl)-5-fluoropyridine has potential applications in various fields due to its unique chemical properties:

-

Pharmaceuticals: The compound's halogenated structure could be useful in designing drugs with specific biological activities.

-

Agrochemicals: Its reactivity profile might be beneficial in developing new pesticides or herbicides.

-

Advanced Materials: The presence of halogen substituents makes it a candidate for use in materials science, particularly in the development of novel aromatic compounds.

Data Table: Comparison of Pyridine Derivatives

| Compound Name | Chemical Structure | Notable Features | Potential Applications |

|---|---|---|---|

| 3-Bromo-2-(difluoromethyl)-5-fluoropyridine | C₆H₄BrF₂N | Halogenated, difluoromethyl group | Pharmaceuticals, Agrochemicals |

| 4-Bromo-5-(difluoromethyl)-2-fluoropyridine | C₆H₄BrF₂N | Similar halogenation pattern | Medicinal Chemistry |

| 5-Bromo-3-(difluoromethyl)-2-methoxypyridine | C₆H₅BrF₂N | Methoxy group instead of fluorine | Various Chemical Reactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume